2'-Methyl[1,1'-biphenyl]-2-amine hydrochloride
Overview
Description
“2’-Methyl[1,1’-biphenyl]-2-amine hydrochloride” is a chemical compound with the molecular formula C13H12 . It is also known by other names such as Biphenyl, 2-methyl-; o-Methylbiphenyl; 2-Methyl-1,1’-biphenyl; 2-Methylbiphenyl; 2-Phenyltoluene; o-Phenyltoluene; 1-Methyl-2-phenylbenzene; 2-Methyldiphenyl .
Molecular Structure Analysis
The molecular structure of “2’-Methyl[1,1’-biphenyl]-2-amine hydrochloride” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .Scientific Research Applications
Corrosion Inhibition
Amine derivative compounds, including 2'-Methyl[1,1'-biphenyl]-2-amine derivatives, have been synthesized and investigated for their corrosion inhibition performances on mild steel in acidic environments. These studies reveal that the presence of substituent groups on the aromatic ring significantly influences the protective capabilities of these compounds, with specific substitutions increasing inhibition efficiency significantly (Boughoues et al., 2020).
Ligands for Asymmetric Catalysis
In the realm of organic synthesis, 2'-Methyl[1,1'-biphenyl]-2-amine derivatives have been utilized in the development of scalable protocols for the synthesis of phosphoramidite (Feringa) ligands. These ligands play a crucial role in asymmetric catalysis, enabling the efficient synthesis of chiral molecules with high enantiomeric excess (Smith et al., 2008).
Polymer Science
In polymer science, derivatives of 2'-Methyl[1,1'-biphenyl]-2-amine have been investigated for their potential in creating novel polymers with unique properties. For example, poly(amido-amine)s carrying primary amino groups as side substituents have been synthesized, showcasing the versatility of these amine derivatives in polymer chemistry. Such polymers have potential applications in drug delivery systems and as nonviral vectors for gene therapy (Malgesini et al., 2003).
Materials Science
2'-Methyl[1,1'-biphenyl]-2-amine derivatives have also been explored in materials science for the synthesis of organic light-emitting diodes (OLEDs) and as thermostabilizers for polypropylene. These studies highlight the potential of these compounds in enhancing the performance and stability of materials for electronic and plastic applications (Ge et al., 2008).
Medicinal Chemistry
In medicinal chemistry, 2'-Methyl[1,1'-biphenyl]-2-amine derivatives have been synthesized and evaluated for their anti-cancer activity, demonstrating significant inhibitory effects on various cancer cell lines. This underscores the potential therapeutic applications of these compounds in oncology (Chen et al., 2020).
Properties
IUPAC Name |
2-(2-methylphenyl)aniline;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14;/h2-9H,14H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQQQDWLXLNRDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.